Cas no 845866-50-4 (4'-(3,4-Difluorophenoxy)acetophenone)

4'-(3,4-Difluorophenoxy)acetophenone is a fluorinated aromatic ketone compound with applications in pharmaceutical and agrochemical research. Its structure features a difluorophenoxy group attached to an acetophenone core, offering unique electronic and steric properties that enhance reactivity in synthetic pathways. The presence of fluorine atoms improves metabolic stability and binding affinity, making it valuable for developing bioactive molecules. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or fluorinated derivatives. Its high purity and well-defined chemical characteristics ensure reproducibility in research applications. Suitable for use under controlled conditions, it is handled with standard laboratory precautions due to its organic nature.
4'-(3,4-Difluorophenoxy)acetophenone structure
845866-50-4 structure
Product Name:4'-(3,4-Difluorophenoxy)acetophenone
CAS No:845866-50-4
MF:C14H10F2O2
MW:248.224811077118
CID:2619855
PubChem ID:2758316
Update Time:2025-05-19

4'-(3,4-Difluorophenoxy)acetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(3,4-Difluorophenoxy)phenyl)ethanone
    • 1-[4-(3,4-difluorophenoxy)phenyl]ethanone
    • 4'-(3,4-Difluorophenoxy)acetophenone
    • SCHEMBL4096360
    • 1-[4-(3,4-difluorophenoxy)phenyl]ethan-1-one
    • MYICJXOPUNFZHP-UHFFFAOYSA-N
    • AKOS009573617
    • 845866-50-4
    • MDL: MFCD06411655
    • Inchi: 1S/C14H10F2O2/c1-9(17)10-2-4-11(5-3-10)18-12-6-7-13(15)14(16)8-12/h2-8H,1H3
    • InChI Key: MYICJXOPUNFZHP-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)OC1C=CC(C(C)=O)=CC=1)F

Computed Properties

  • Exact Mass: 248.06488588g/mol
  • Monoisotopic Mass: 248.06488588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: 57-59°C

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Additional information on 4'-(3,4-Difluorophenoxy)acetophenone

Introduction to 4'-(3,4-Difluorophenoxy)acetophenone (CAS No. 845866-50-4)

4'-(3,4-Difluorophenoxy)acetophenone, identified by its Chemical Abstracts Service (CAS) number 845866-50-4, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a unique structural configuration, has garnered attention due to its potential applications in various scientific domains. The presence of both difluorophenyl and acetophenone moieties in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The 3,4-difluorophenoxyl substituent in 4'-(3,4-Difluorophenoxy)acetophenone introduces a layer of electronic and steric complexity, which can influence its reactivity and interactions with biological targets. This feature has sparked interest among researchers aiming to develop novel therapeutic agents. The acetophenone backbone provides a versatile platform for further functionalization, enabling the synthesis of derivatives with tailored properties.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability and binding affinity. 4'-(3,4-Difluorophenoxy)acetophenone aligns with this trend, as its molecular structure suggests potential benefits in drug design. Studies have begun to investigate its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders.

One of the most compelling aspects of 4'-(3,4-Difluorophenoxy)acetophenone is its structural similarity to known pharmacophores. This resemblance allows researchers to leverage existing knowledge while exploring new avenues for therapeutic intervention. For instance, modifications to the difluorophenoxyl group could lead to compounds with improved selectivity or reduced side effects. Such advancements are crucial in the development of next-generation medications that address unmet medical needs.

The chemical synthesis of 4'-(3,4-Difluorophenoxy)acetophenone presents both challenges and opportunities. The introduction of fluorine atoms requires precise control over reaction conditions to achieve high yields and purity. However, modern synthetic methodologies have made significant strides in this area, enabling more efficient production processes. Researchers are increasingly employing catalytic techniques and green chemistry principles to optimize the synthesis of this compound.

From a biological perspective, the potential of 4'-(3,4-Difluorophenoxy)acetophenone lies in its interaction with biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathways. These findings are particularly intriguing given the growing interest in targeted therapy approaches. By fine-tuning its structure, scientists hope to unlock new therapeutic possibilities.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like 4'-(3,4-Difluorophenoxy)acetophenone. These tools allow researchers to predict molecular behavior and identify promising candidates with unprecedented speed. As a result, the journey from laboratory discovery to clinical application is becoming more streamlined than ever before.

In conclusion, 4'-(3,4-Difluorophenoxy)acetophenone (CAS No. 845866-50-4) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a cornerstone in ongoing research efforts. As science advances, compounds like this will continue to play a pivotal role in shaping the future of medicine and chemical innovation.

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